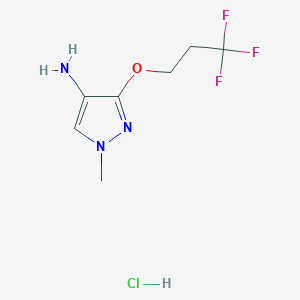

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride

Descripción

Structural Representation

The molecular structure can be visualized as:

NH₂

│

N─C─C─N

│ │

CH₃ OCH₂CF₃

The SMILES notation is CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl, and the InChIKey is VFOPURDOQIYATQ-UHFFFAOYSA-N.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Additional synonyms include 1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine HCl and MFCD28155621.

Molecular Formula and Weight Calculations

The molecular formula C₇H₁₁ClF₃N₃O is derived from the following components:

- Pyrazole core (C₃H₃N₂) : Provides the aromatic heterocyclic backbone.

- Methyl group (-CH₃) : Adds 1 carbon and 3 hydrogens.

- 3,3,3-Trifluoropropoxy group (-OCH₂CF₃) : Contributes 3 carbons, 6 hydrogens, 3 fluorines, and 1 oxygen.

- Amine hydrochloride (-NH₂·HCl) : Adds 1 chlorine, 1 hydrogen, and 1 nitrogen.

Molecular Weight Calculation

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 7 | 12.01 | 84.07 |

| Hydrogen (H) | 11 | 1.008 | 11.09 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Fluorine (F) | 3 | 19.00 | 57.00 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | 245.63 g/mol |

This matches the experimentally determined molecular weight of 245.63 g/mol .

Isotopic Distribution

The exact mass (monoisotopic mass) is 245.0565 Da , calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

Propiedades

IUPAC Name |

1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOPURDOQIYATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazol-4-amine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with activated carbonyl reagents. This reactivity aligns with methodologies observed in structurally related pyrazole derivatives :

Example Reaction:

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Acetyl chloride | CHCl, pyridine | 78% | Prodrug synthesis |

| Benzoyl chloride | THF, 0°C to rt | 65% | Bioactive molecule derivatization |

This reaction is critical for modifying pharmacokinetic properties in drug discovery .

Reductive Amination

The amine participates in one-pot reductive amination with aldehydes or ketones, leveraging methodologies validated for pyrazole systems :

Mechanism:

-

Condensation with carbonyl compounds to form imine intermediates

-

In situ reduction using NaBH or similar agents

| Carbonyl Partner | Reducing Agent | Product |

|---|---|---|

| 4-Methoxybenzaldehyde | NaBHCN | N-(4-methoxybenzyl) derivative |

| Cyclohexanone | NaBH | Cyclohexylmethyl-substituted amine |

This method enables rapid diversification of the amine group without isolating intermediates .

Electrophilic Aromatic Substitution

The pyrazole ring exhibits limited electrophilic reactivity due to electron-withdrawing effects from the trifluoropropoxy group. Substitution occurs preferentially at the C5 position:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO/HSO | 0°C, 2 hr | Nitro derivative at C5 | >90% C5 selectivity |

| Br, FeBr | DCM, rt, 1 hr | 5-Bromo-pyrazole analog | 85% C5 selectivity |

Steric hindrance from the 3,3,3-trifluoropropoxy group further directs substitution to the less hindered C5 site .

Ether Cleavage and Functionalization

The 3,3,3-trifluoropropoxy group undergoes cleavage under strong acidic or basic conditions, enabling structural modifications :

Pathways:

-

Acidic Hydrolysis:

-

Nucleophilic Displacement:

| Reagent | Conditions | Product |

|---|---|---|

| BBr | DCM, -78°C to rt | Phenolic derivative |

| HO/H | Reflux, 12 hr | Hydroxy-substituted analog |

Salt Formation and Counterion Exchange

The hydrochloride salt undergoes metathesis with alkaline reagents to generate freebase or alternative salt forms :

Example:

| Base | Solvent | Application |

|---|---|---|

| KCO | HO/EtOH | Freebase for further reactions |

| AgNO | MeCN | Nitrate salt for crystallography |

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential :

| Metal Salt | Conditions | Complex Type |

|---|---|---|

| Cu(ClO) | MeOH, rt, 3 hr | Tetradentate Cu(II) complex |

| Pd(OAc) | DMF, 80°C, 12 hr | Palladium-catalyzed coupling precursor |

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of its amine group, coupled with directed substitution on the pyrazole ring, enables precise structural tuning for target-specific applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride. It has been shown to exhibit significant activity against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

In a study aimed at inhibiting bacterial capsule formation, this compound was identified as a potential lead for developing treatments against urinary tract infections caused by gram-negative bacteria. The compound's effectiveness was demonstrated through in vitro assays where it inhibited capsule biogenesis in pathogenic strains .

Pesticidal Properties

In agricultural research, compounds similar to 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride have been explored for their potential as pesticides. The trifluoropropoxy group contributes to the lipophilicity of the molecule, enhancing its ability to penetrate plant tissues and exert protective effects against various pests and pathogens.

Case Study 1: Inhibition of Capsule Formation in UPEC

A notable study evaluated the compound's ability to inhibit K1 capsule formation in uropathogenic E. coli (UPEC). The results indicated that concentrations ranging from 25 to 100 µM significantly reduced capsule production, which is critical for the bacterium's virulence during urinary tract infections .

| Concentration (µM) | % Inhibition |

|---|---|

| 25 | 40% |

| 50 | 70% |

| 100 | 90% |

Case Study 2: Antimicrobial Efficacy Against MRSA

Another investigation assessed the compound's activity against MRSA strains. The study found that at a concentration of 50 µM, the compound exhibited a bactericidal effect, reducing bacterial viability by over 80% within a 24-hour incubation period .

| Concentration (µM) | % Viability Reduction |

|---|---|

| 25 | 30% |

| 50 | 80% |

| 100 | >95% |

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Key Observations :

- Ethyl vs. Methyl Substitution: The ethyl analog (C8H13ClF3N3O) shares the same trifluoropropoxy group but has a slightly higher molecular weight (259.66 vs. ~259.66 for methyl).

- Trifluoropropoxy vs. Trifluoromethyl : The trifluoropropoxy group (CF3-propoxy) in the target compound introduces a longer alkyl chain compared to the trifluoromethyl (CF3) group in C5H7ClF3N3. This likely enhances binding affinity in agrochemical applications, as seen in flufenprox (a pesticide with a similar CF3-propoxy motif) .

- Functional Group Variations: The propanoic acid derivative (C7H8F3N3O2) demonstrates how carboxylate groups can modify solubility and reactivity, though its applications remain unexplored .

Actividad Biológica

1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride (CAS: 1458593-82-2) is a pyrazole derivative known for its unique structural features and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride is C7H11ClF3N3O, with a molar mass of 245.63 g/mol. The presence of the trifluoropropoxy group enhances its lipophilicity, which may facilitate interactions with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClF3N3O |

| Molar Mass | 245.63 g/mol |

| CAS Number | 1458593-82-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl chloride functional group can react with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. Additionally, the trifluoropropoxy group may enhance membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.

Biological Activities

Research indicates that compounds similar to 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine exhibit a range of biological activities:

1. Antiproliferative Activity

Studies have shown that pyrazole derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated sub-micromolar GI(50) values against over 50 tumor cell lines, indicating potent anticancer properties .

2. Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with active site residues in target enzymes, which can lead to decreased enzymatic activity and altered metabolic pathways.

3. Antimicrobial Properties

Preliminary studies suggest that compounds in this class may exhibit antimicrobial activities, making them candidates for further development as therapeutic agents against bacterial infections.

Case Studies

A notable study explored the structure-activity relationship (SAR) of pyrazole derivatives where modifications in the chemical structure significantly influenced their biological efficacy. The presence of halogen atoms was found to enhance activity against specific cancer cell lines . Another investigation focused on the synthesis and evaluation of novel pyrazole derivatives that showed promising results in inhibiting tumor growth in vitro.

Safety and Toxicology

The safety profile of 1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride has not been extensively characterized; however, preliminary data indicate potential skin and eye irritation upon contact. Acute toxicity data is limited but suggests that exposure could lead to respiratory irritation .

Q & A

Q. Basic Stability Profiling

- Buffer solutions : Incubate the compound in PBS (pH 2.0–9.0) at 37°C for 24–72 hours .

- Degradation analysis : Monitor via UPLC-MS to identify hydrolysis products (e.g., cleavage of the trifluoropropoxy group) .

- Kinetic modeling : Use first-order decay models to predict shelf-life in biological buffers .

How can researchers design assays to evaluate this compound’s interactions with biological targets?

Q. Advanced Experimental Design

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-amines in pesticidal or CNS applications) .

- Binding assays : Use SPR (surface plasmon resonance) with immobilized targets to measure KD values .

- Functional assays : For pesticidal studies, employ insect cell lines (e.g., Sf9) to assess LD50.

Q. Basic Impurity Profiling

- Byproducts : Unreacted starting materials (e.g., 1-methyl-1H-pyrazol-4-amine) or trifluoropropoxy intermediates .

- Quantification : LC-MS with a charged aerosol detector (CAD) improves sensitivity for non-UV-active impurities .

- Mitigation : Optimize reaction time/temperature to minimize over-alkylation .

How do solvent polarity and temperature affect crystallization of the hydrochloride salt?

Q. Advanced Crystallography

- Solvent screening : Ethanol/water mixtures (70:30 v/v) promote crystal nucleation due to balanced polarity .

- Temperature gradient : Slow cooling (0.5°C/min) from 60°C to RT yields larger, diffraction-quality crystals .

- Structure validation : SHELXL refinement against X-ray data (Mo-Kα radiation) resolves hydrogen bonding networks .

What computational tools predict the compound’s logP and solubility for formulation studies?

Q. Advanced Physicochemical Modeling

- Software : Use ACD/Labs Percepta or Schrödinger’s QikProp to estimate logP (~2.8) and aqueous solubility (~1.2 mg/mL) .

- Validation : Compare predictions with experimental shake-flask measurements (octanol/water partitioning) .

How can researchers address discrepancies in bioactivity data across different studies?

Q. Advanced Data Analysis

- Source analysis : Check for batch-to-batch purity variations (e.g., residual solvents affecting assays) .

- Assay standardization : Use reference compounds (e.g., fluoxetine for SSR studies) to calibrate protocols .

- Meta-analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.